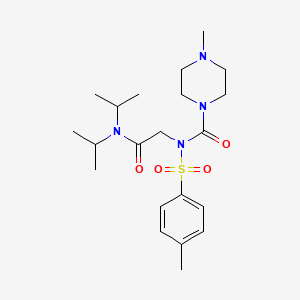

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-[di(propan-2-yl)amino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O4S/c1-16(2)25(17(3)4)20(26)15-24(21(27)23-13-11-22(6)12-14-23)30(28,29)19-9-7-18(5)8-10-19/h7-10,16-17H,11-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOADEPYWAUIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C(C)C)C(C)C)C(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with tosyl chloride to form N-tosyl-4-methylpiperazine. This intermediate is then reacted with 2-(diisopropylamino)-2-oxoethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its neuroprotective and anti-inflammatory properties.

Industry: Utilized in the production of polymers and nanomaterials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to cross cell membranes makes it a potential candidate for drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

Diisopropylamine: A secondary amine used in the synthesis of lithium diisopropylamide, a strong base.

2-(Diisopropylamino)ethanol: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring, a tosyl group, and a diisopropylamino moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, often referred to as compound 5AD in various studies, has garnered attention for its potential biological activities, particularly in neuropharmacology and enzyme inhibition. This article provides a detailed overview of the compound's biological activity, including enzyme inhibition, antioxidant properties, and neuroprotective effects.

Chemical Structure and Properties

The compound is characterized by its piperazine core, which is a common motif in many pharmacologically active compounds. The presence of a diisopropylamino group and a tosyl group enhances its lipophilicity and potential for blood-brain barrier (BBB) penetration.

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition

One of the primary biological activities of compound 5AD is its inhibition of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. In vitro studies have demonstrated that 5AD exhibits significant AChE inhibitory activity, with an inhibition rate constant () of approximately 0.040 μM, indicating potent activity against this enzyme .

Beta-Site APP Cleaving Enzyme 1 (BACE-1) Inhibition

In addition to AChE, compound 5AD has been evaluated for its inhibitory effects on BACE-1, an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease. The compound showed promising results with an IC50 value of 0.392 μM against BACE-1, suggesting that it may have dual therapeutic potential in treating neurodegenerative diseases .

Antioxidant Activity

The antioxidant capacity of compound 5AD was assessed using the DPPH radical scavenging assay. Results indicated that it exhibited a radical scavenging activity comparable to ascorbic acid, a standard antioxidant. Specifically, compound 5AD demonstrated a percentage radical scavenging activity of 44.35%, highlighting its potential as an antioxidant agent .

Neuroprotective Effects

Oxidative Stress Biomarkers

In vivo studies involving mouse models have shown that treatment with compound 5AD leads to significant reductions in oxidative stress biomarkers, such as malondialdehyde (MDA). The levels of MDA were notably lower in the treated groups compared to control groups subjected to oxidative stress through scopolamine administration . This suggests that compound 5AD may exert protective effects on neuronal tissues by mitigating oxidative damage.

Blood-Brain Barrier Penetration

Furthermore, studies indicate that compound 5AD can effectively penetrate the blood-brain barrier (BBB), which is crucial for its efficacy as a neuroprotective agent. The ability to cross the BBB allows for direct action on central nervous system targets .

Summary of Findings

| Activity | IC50/Ki Value | Notes |

|---|---|---|

| AChE Inhibition | μM | Potent inhibitor |

| BACE-1 Inhibition | μM | Significant activity against amyloid plaque formation |

| Radical Scavenging Activity | 44.35% | Comparable to ascorbic acid |

| BBB Penetration | Yes | Effective delivery to CNS |

Case Studies

Several studies have investigated the biological activity of similar compounds within the piperazine class, emphasizing their potential in treating Alzheimer's disease and other neurodegenerative disorders. For instance:

- Neuroprotective Studies : Research demonstrated that piperazine derivatives could enhance cognitive function in animal models by inhibiting AChE and reducing oxidative stress.

- Enzyme Kinetics : Studies on related compounds revealed mixed-type inhibition patterns against AChE and BACE-1, supporting the hypothesis that structural modifications can significantly influence biological activity.

Q & A

Q. What are the key synthetic methodologies for N-(2-(diisopropylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions.

- Step 2 : Introduction of the tosyl group (TsCl) under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Amidation or alkylation to attach the diisopropylamino-oxoethyl moiety. Reaction conditions (e.g., 0–5°C for exothermic steps) and solvent choice (e.g., DMF, ethanol) are critical for yield optimization .

- Purification : Column chromatography or recrystallization, followed by characterization via NMR and MS to confirm purity (>95%) .

Q. Which analytical techniques are essential for structural validation and purity assessment?

| Technique | Purpose | Key Insights |

|---|---|---|

| NMR (¹H/¹³C) | Confirm backbone structure and substituent positions | Chemical shifts for tosyl (~7.8 ppm aromatic), piperazine (~3.5 ppm), and diisopropyl groups (~1.2 ppm) . |

| Mass Spectrometry (MS) | Verify molecular weight | Exact mass match (e.g., [M+H]⁺ = 508.3 Da) and fragmentation patterns . |

| HPLC | Assess purity | Retention time consistency under gradient elution (e.g., 70% acetonitrile/water) . |

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during amide coupling?

- Variables :

- Temperature : Lower temps (0–5°C) reduce racemization in amide bond formation .

- Catalysts : Use of HOBt/DCC coupling agents improves efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require strict anhydrous conditions .

- By-product mitigation : Side reactions (e.g., over-tosylation) are minimized by stoichiometric control and TLC monitoring .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Align the compound with target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. Focus on hydrogen bonding (tosyl oxygen) and hydrophobic interactions (diisopropyl groups) .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

- ADMET prediction : Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and blood-brain barrier permeability (LogP ~2.5) .

Q. How can contradictory bioactivity data across studies be resolved?

- Potential causes :

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .

- Compound stability : Test degradation in buffer (pH 7.4, 37°C) via HPLC to rule out false negatives .

- Structural analogs : Compare IC₅₀ values with similar compounds (e.g., 4-(3-chlorophenyl)-piperazine derivatives) to identify substituent-dependent trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.